molecular formula C22H19N5O4S2 B263196 N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide

N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No. B263196
M. Wt: 481.6 g/mol
InChI Key: RBMCCKFQPYLIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BTA-EG6 and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. In addition, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. Furthermore, this compound has been shown to inhibit bacterial growth, making it a potential candidate for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has been reported to exhibit high purity. In addition, this compound has been shown to exhibit potent anti-cancer and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide. One direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of this compound, which may lead to the discovery of new targets for cancer and bacterial treatment. Furthermore, the study of the toxicity of this compound may lead to the development of safer and more effective drugs.

Synthesis Methods

N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide can be synthesized using various methods. One method involves the reaction of 5-(bromomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of potassium carbonate. Another method involves the reaction of 5-(bromomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of triethylamine. Both methods have been reported to yield high purity this compound.

Scientific Research Applications

N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide has been widely studied for its potential applications in scientific research. This compound has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C22H19N5O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

N-[4-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C22H19N5O4S2/c1-14(28)23-21-24-15(11-32-21)12-33-22-26-25-20(27(22)16-5-3-2-4-6-16)10-29-17-7-8-18-19(9-17)31-13-30-18/h2-9,11H,10,12-13H2,1H3,(H,23,24,28)

InChI Key

RBMCCKFQPYLIKJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC(=O)NC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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